molecular formula C23H21NO3 B214481 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214481
M. Wt: 359.4 g/mol
InChI Key: JDPFSVSJZLGSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolinones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been shown to promote the activity of certain proteins that are involved in neuroprotection.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer progression. Additionally, it has been shown to enhance the activity of certain proteins that are involved in neuroprotection, which can lead to the prevention of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to exhibit a variety of biochemical and physiological effects. This makes it a useful tool for studying the mechanisms involved in inflammation, cancer progression, and neurodegenerative disorders. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biochemical and physiological effects. Additionally, future research could focus on developing more potent and selective analogs of this compound, which could lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves the reaction of 1-naphthaldehyde and 3-acetylindole with propylamine in the presence of a catalyst. The resulting product is then subjected to a reduction reaction to obtain the final compound.

Scientific Research Applications

3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-1-propylindol-2-one

InChI

InChI=1S/C23H21NO3/c1-2-14-24-20-13-6-5-12-19(20)23(27,22(24)26)15-21(25)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,27H,2,14-15H2,1H3

InChI Key

JDPFSVSJZLGSKD-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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